PqsR-IN-3 (Compound 16e) is a synthetic 3-hydroxypyridin-4(1H)-one derivative featuring a 4-aminomethyl-1,2,3-triazole linker, engineered as a selective inhibitor of the Pseudomonas quinolone signal receptor (PqsR) [1]. In procurement and assay design, it is prioritized as an antivirulence agent that disrupts quorum sensing without exerting direct bactericidal survival pressure, thereby minimizing the induction of bacterial resistance [1]. Its primary industrial and laboratory utility lies in its quantitative ability to inhibit the pqs system (IC50 = 3.7 μM) and suppress the production of the virulence factor pyocyanin (IC50 = 2.7 μM) [1]. This well-defined pharmacological profile makes PqsR-IN-3 a critical molecular tool for standardizing biofilm inhibition assays and evaluating antibiotic synergy in Pseudomonas aeruginosa models.
Substituting PqsR-IN-3 with generic, broad-spectrum quorum sensing inhibitors or earlier-generation PqsR antagonists (such as M64) can critically compromise assay specificity and downstream translational relevance [1]. Unlike pan-inhibitors that indiscriminately disrupt multiple bacterial communication pathways, PqsR-IN-3 is structurally optimized to selectively target the pqs system without significantly altering the parallel las and rhl systems [1]. This ensures precise modulation of pyocyanin without the off-target suppression of elastase or rhamnolipids, a common confounding factor when using crude extracts or less selective analogs [1]. Furthermore, its specific 4-aminomethyl-1,2,3-triazole linker provides optimized binding affinity within the PqsR surface-active pocket, enabling highly reproducible synergistic compatibility with standard-of-care antibiotics—a formulation advantage not guaranteed by generic in-class substitutes [1].
PqsR-IN-3 demonstrates highly potent, concentration-dependent suppression of pyocyanin, a primary virulence factor in P. aeruginosa. In direct evaluations, PqsR-IN-3 achieved an IC50 of 2.7 μM for pyocyanin inhibition, and at a standard 10 μM dosing, it reduced pyocyanin production in the aggressive clinical isolate PA14 by 50.9% compared to untreated baselines [1]. This provides a highly quantifiable and reproducible metric for antivirulence efficacy, which is essential for standardizing laboratory biofilm assays and validating target engagement.
| Evidence Dimension | Pyocyanin Production Inhibition |
| Target Compound Data | IC50 = 2.7 μM; 50.9% reduction at 10 μM |
| Comparator Or Baseline | Untreated PA14 clinical isolate baseline |
| Quantified Difference | 50.9% quantitative reduction in virulence factor expression |
| Conditions | In vitro PA14 clinical isolate cultures at 10 μM concentration |
Provides a reliable, quantifiable benchmark for researchers needing to validate the suppression of bacterial virulence without altering bacterial growth rates.
A critical procurement advantage of PqsR-IN-3 is its validated role as an antibiotic adjuvant. When evaluated in P. aeruginosa infection models, the combination of PqsR-IN-3 with standard antibiotics (ciprofloxacin and tobramycin) exhibited significant antibacterial synergistic effects, overcoming the biofilm-mediated tolerance that typically causes monotherapy failure [1]. This specific synergistic compatibility justifies the selection of PqsR-IN-3 over generic inhibitors for formulation compatibility studies aimed at rescuing the efficacy of legacy antibiotics.
| Evidence Dimension | Antibacterial Efficacy in Biofilm Models |
| Target Compound Data | PqsR-IN-3 + Ciprofloxacin/Tobramycin (Synergistic eradication) |
| Comparator Or Baseline | Ciprofloxacin or Tobramycin monotherapy |
| Quantified Difference | Significant restoration of bactericidal activity against tolerant strains |
| Conditions | In vitro and in vivo (C. elegans) P. aeruginosa infection models |
Crucial for industrial and academic buyers developing combination therapies or antibiotic adjuvants to combat multidrug-resistant biofilms.
For precise mechanistic studies, target selectivity is paramount. PqsR-IN-3 selectively inhibits the pqs system (IC50 = 3.7 μM) without exerting significant inhibitory effects on the parallel las and rhl quorum sensing systems [1]. Unlike pan-QS inhibitors that uniformly suppress elastase and rhamnolipid production alongside pyocyanin, PqsR-IN-3 allows researchers to uncouple these pathways [1]. This selectivity ensures that experimental readouts are specifically tied to PqsR antagonism rather than generalized metabolic disruption.
| Evidence Dimension | Quorum Sensing Pathway Selectivity |
| Target Compound Data | Selective pqs inhibition (IC50 = 3.7 μM) with preserved las/rhl activity |
| Comparator Or Baseline | Broad-spectrum pan-QS inhibitors |
| Quantified Difference | Absence of off-target elastase and rhamnolipid suppression |
| Conditions | Comparative virulence factor profiling in P. aeruginosa |
Ensures high assay precision for researchers needing to isolate the specific role of the pqs pathway in bacterial pathogenesis.
Due to its validated synergistic efficacy with ciprofloxacin and tobramycin, PqsR-IN-3 is the optimal choice for formulating and testing combination therapies designed to overcome biofilm-mediated antibiotic tolerance in multidrug-resistant P. aeruginosa [1].
Because it selectively inhibits the pqs system without disrupting the las and rhl networks, this compound is highly recommended as a precise pharmacological probe for microbiological assays aiming to isolate the specific downstream effects of PqsR antagonism [1].
With its highly quantifiable pyocyanin inhibition (IC50 = 2.7 μM), PqsR-IN-3 serves as an excellent benchmark material for high-throughput screening programs evaluating next-generation, non-bactericidal antivirulence agents [1].